2-Amino-4-(pyrrolidin-1-yl)benzoic acid

D-Amino Acid Oxidase Neuroscience Schizophrenia

This compound delivers nanomolar dual inhibition of DAAO (220 nM) and APN (70 nM), with 9.5-fold greater DAAO potency than unsubstituted benzoic acid and 11-fold APN advantage over bestatin. Its >10-fold selectivity for human/porcine over rat DAAO enables species-specific pharmacology studies, while confirmed absence of 5-LOX activity eliminates leukotriene pathway confounds. Ideal for neuroscience (D-serine/NMDA) and cancer (APN-mediated invasion) research. Procurement ensures high-purity material for reproducible, low-dose experiments.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13245662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(pyrrolidin-1-yl)benzoic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6,12H2,(H,14,15)
InChIKeyNDMYPKPEVBFCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(pyrrolidin-1-yl)benzoic Acid: A DAAO/APN Dual-Inhibitor Building Block for Neurological and Inflammation Research


2-Amino-4-(pyrrolidin-1-yl)benzoic acid (CAS 1565350-27-7) is a substituted benzoic acid derivative featuring an amino group at the 2-position and a pyrrolidine ring at the 4-position . This bifunctional architecture enables interactions with multiple enzyme classes, most notably D-amino acid oxidase (DAAO) and aminopeptidase N (APN) [1]. The compound has been evaluated in various enzymatic and cellular assays, demonstrating nanomolar inhibitory activity against specific targets while exhibiting negligible activity against others [2].

Why 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Cannot Be Replaced by Common Benzoic Acid Analogs


Inhibitors within the benzoic acid class exhibit widely divergent target engagement profiles that preclude simple substitution. While unsubstituted benzoic acid acts as a weak DAAO inhibitor (IC50 ~2-47 μM) and lacks APN activity, the introduction of the 2-amino-4-pyrrolidinyl substitution pattern in 2-amino-4-(pyrrolidin-1-yl)benzoic acid dramatically alters both potency and selectivity [1]. This compound achieves nanomolar DAAO inhibition (220-230 nM) and potent APN blockade (70 nM), whereas analogs like 4-(pyrrolidin-1-yl)benzoic acid (lacking the 2-amino group) show reduced or altered activity profiles [2]. Furthermore, the compound demonstrates negligible inhibition of 5-lipoxygenase at 100 μM, contrasting with other pyrrolidine-containing scaffolds that engage this target [3]. These quantitative differences underscore that procurement decisions must be guided by target-specific potency data rather than structural similarity alone.

Quantitative Differentiation of 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid: Head-to-Head and Cross-Study Comparisons


DAAO Inhibition: 9.5-Fold Improvement Over Unsubstituted Benzoic Acid in Porcine Enzyme Assay

2-Amino-4-(pyrrolidin-1-yl)benzoic acid inhibits porcine kidney DAAO with an IC50 of 220 nM [1]. In contrast, unsubstituted benzoic acid, the prototypical DAAO inhibitor, exhibits an IC50 of 2.09 μM (2090 nM) in the same species under comparable assay conditions [2]. The pyrrolidinyl substitution therefore confers approximately a 9.5-fold enhancement in inhibitory potency against this target.

D-Amino Acid Oxidase Neuroscience Schizophrenia

APN Inhibition: Sub-100 nM Potency Exceeding Bestatin by Over 11-Fold

The compound inhibits porcine kidney aminopeptidase N (APN) with an IC50 of 70 nM under pre-incubation conditions [1]. By comparison, the classic APN inhibitor bestatin exhibits an IC50 of 800 nM against the same target [2]. This represents an over 11-fold increase in inhibitory potency, positioning 2-amino-4-(pyrrolidin-1-yl)benzoic acid as a significantly more effective APN blocker in enzymatic assays.

Aminopeptidase N Cancer Immunology

Species Selectivity in DAAO Inhibition: >10-Fold Preference for Human/Porcine over Rat Enzyme

In DAAO inhibition assays, 2-amino-4-(pyrrolidin-1-yl)benzoic acid exhibits pronounced species selectivity. The compound inhibits human recombinant DAAO with an IC50 of 230 nM and porcine kidney DAAO with an IC50 of 220 nM, but shows markedly reduced activity against rat spinal DAAO with an IC50 of 2,240 nM [1]. This 10-fold differential between human/porcine and rat enzymes must be accounted for when translating findings from rodent models.

Species Selectivity Preclinical Models DAAO

Negligible 5-Lipoxygenase Activity: Contrast with Other Pyrrolidine-Containing Scaffolds

At a screening concentration of 100 μM, 2-amino-4-(pyrrolidin-1-yl)benzoic acid exhibits no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase [1]. This is noteworthy because many pyrrolidine-containing compounds demonstrate measurable 5-LOX inhibitory activity; for instance, optimized 5-LOX inhibitors in the same structural class routinely achieve IC50 values in the 170 nM to 45 μM range [2]. The absence of 5-LOX activity at 100 μM suggests a cleaner target engagement profile for this compound.

5-Lipoxygenase Inflammation Off-Target Profiling

Optimal Use Cases for 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Based on Quantitative Evidence


DAAO-Focused Neuroscience Research Requiring Human/Primate-Relevant Potency

With nanomolar DAAO inhibition in human and porcine enzymes (IC50 = 230 nM and 220 nM, respectively), this compound is ideally suited for neuroscience studies investigating D-serine modulation and NMDA receptor function [1]. The 9.5-fold potency advantage over unsubstituted benzoic acid translates to lower effective concentrations, reducing solvent exposure and improving reproducibility in primary neuronal cultures and brain slice electrophysiology experiments.

APN Inhibition in Cancer and Immune Cell Migration Assays

The compound's 70 nM APN IC50—over 11-fold more potent than bestatin—positions it as a superior tool for studies of aminopeptidase N-mediated processes, including tumor cell invasion, angiogenesis, and immune cell trafficking [1]. Researchers should leverage this potency advantage to minimize compound-induced cytotoxicity that can confound functional assays at higher concentrations.

Species-Selective Pharmacology Studies Differentiating Human vs. Rodent DAAO Biology

The >10-fold selectivity for human/porcine DAAO over rat DAAO makes this compound a valuable probe for dissecting species-specific DAAO pharmacology [1]. Investigators can use this differential to validate target engagement in humanized models, calibrate cross-species dose translation, or identify rodent-specific compensatory mechanisms in D-serine homeostasis.

Inflammation Pathway Studies Requiring Clean DAAO/APN Engagement Without 5-LOX Interference

The confirmed lack of 5-lipoxygenase inhibition at 100 μM ensures that experimental outcomes in inflammatory models reflect DAAO or APN modulation rather than off-target effects on leukotriene synthesis [1]. This profile is particularly advantageous in studies where 5-LOX activity might otherwise confound interpretation, such as asthma, arthritis, or neuroinflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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